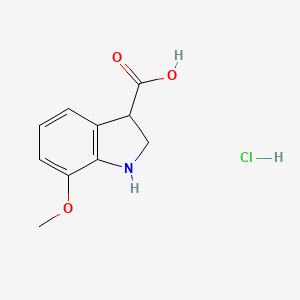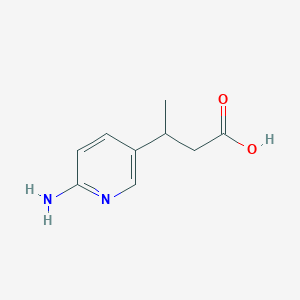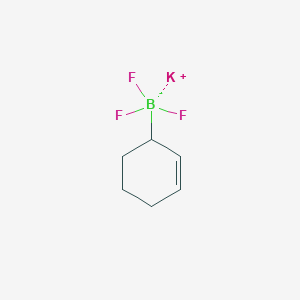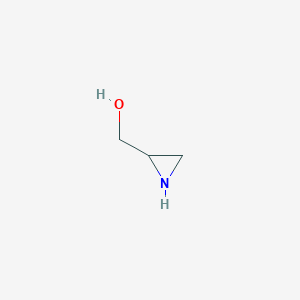![molecular formula C7H9ClN2O B13467311 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation may start with the formation of a pyrrole derivative, followed by cyclization with a pyridine derivative under acidic or basic conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction environments is crucial in scaling up the production process .
Analyse Chemischer Reaktionen
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Wirkmechanismus
The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms, leading to different chemical and biological properties.
1H-pyrrolo[3,2-d]pyrimidine: Another related compound with a fused pyrrole and pyrimidine ring system, which exhibits distinct reactivity and applications.
1H,5H-pyrrolo[2,3-f]indole: This compound has a similar pyrrole ring but is fused with an indole ring, resulting in unique properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI-Schlüssel |
WLEFLGYUKTYPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CNC(=O)C=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


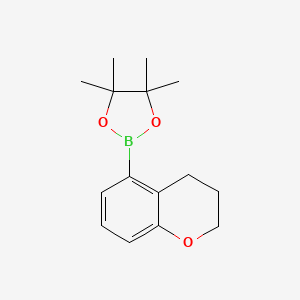
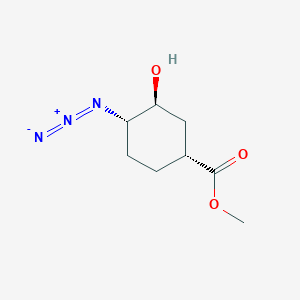
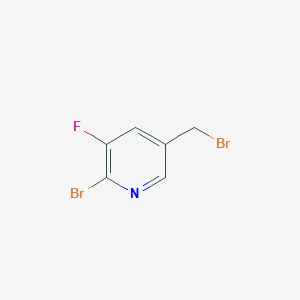
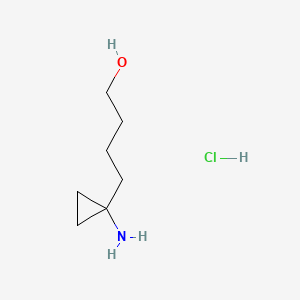
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
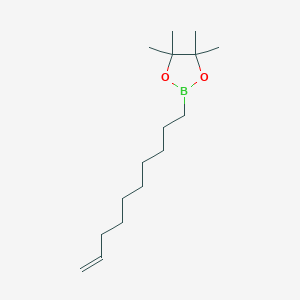
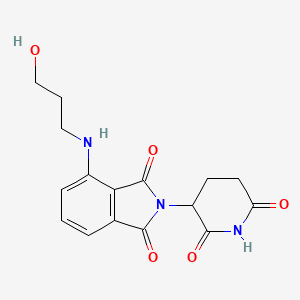
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
